molecular formula C6H5F3N2 B3367266 5-Methyl-4-trifluoromethyl-pyrimidine CAS No. 1706440-73-4

5-Methyl-4-trifluoromethyl-pyrimidine

Cat. No.: B3367266
CAS No.: 1706440-73-4
M. Wt: 162.11 g/mol
InChI Key: XSJFWNXSTJTKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-trifluoromethyl-pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions are typically carried out under controlled conditions and monitored using various analytical techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight, refractive index, boiling point, and density can be determined .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methyl-4-trifluoromethyl-pyrimidine is used in synthesizing derivatives like 4-(trifluoromethyl)pyrido[4,3-d]pyrimidine. These derivatives are obtained through reactions involving specific pyrimidine compounds with alcoholic solutions, leading to various pyrido[4,3-d]pyrimidines. This chemical process is significant in the field of organic synthesis (Vasil’ev et al., 2010).

Biological and Pharmaceutical Research

  • In the area of biological research, this compound derivatives like 5-trifluoromethyluracil and 5-trifluoromethyl-2'-deoxyuridine have been studied for their biochemical effects. These compounds have shown inhibitory effects on bacterial growth and phage activity, highlighting their potential in antimicrobial and phage therapy research (Heidelberger, 1963).

Synthesis of Trifluoromethylated Analogues

  • The compound is also utilized in synthesizing trifluoromethylated analogues of 4,5‐Dihydroorotic Acid. These analogues, synthesized via a chiral auxiliary approach, demonstrate the compound's versatility in creating structurally diverse molecules, essential in medicinal chemistry and drug design (Sukach et al., 2015).

Antitumor and Antimicrobial Potential

  • Research into 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, related to this compound, reveals their potential as anti-inflammatory and antimicrobial agents. This suggests the utility of the compound and its derivatives in developing new therapeutic agents (Aggarwal et al., 2014).

Optical and Material Applications

  • This compound derivatives have applications in the field of materials science, specifically in creating organic light-emitting diodes (OLEDs). Their use in synthesizing Ir(III) metal complexes that emit light demonstrates the compound's utility in developing advanced electronic and photonic materials(Chih‐Hao Chang et al., 2013).

Safety and Hazards

5-Methyl-4-trifluoromethyl-pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Properties

IUPAC Name

5-methyl-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFWNXSTJTKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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